molecular formula C10H13NO2S B13214110 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B13214110
M. Wt: 211.28 g/mol
InChI Key: QGTVPHGUKYNOED-UHFFFAOYSA-N
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Description

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2S. It is a heterocyclic compound containing both a furan ring and a thiazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde typically involves multi-component reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is usually carried out under reflux conditions in acetic acid, yielding the desired product in good to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthetic routes mentioned above can be adapted for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-methanol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(1,4-thiazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-8-9-2-3-10(13-9)11-4-1-6-14-7-5-11/h2-3,8H,1,4-7H2

InChI Key

QGTVPHGUKYNOED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=CC=C(O2)C=O

Origin of Product

United States

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